1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide
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Overview
Description
1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide is a compound belonging to the pyrazole family, known for its diverse pharmacological effects. Pyrazoles are versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems
Preparation Methods
The synthesis of 1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide involves several steps. One common method includes the reaction of 1,3-dimethylpyrazole with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with sulfonamide under specific conditions to yield the final compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in antileishmanial and antimalarial applications, the compound inhibits key enzymes involved in the survival and replication of the parasites . Molecular docking studies have shown that the compound binds to the active sites of these enzymes, preventing their normal function and leading to the death of the parasites.
Comparison with Similar Compounds
1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide can be compared with other pyrazole derivatives, such as:
3-methyl-1-phenyl-1H-pyrazol-5-ol: Known for its antimicrobial and antifungal activities.
Hydrazine-coupled pyrazoles: These compounds have shown potent antileishmanial and antimalarial activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a different set of molecular targets and exhibit distinct pharmacological effects.
Properties
IUPAC Name |
1,3-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-9-11(8-15(2)14-9)18(16,17)13-7-10-4-3-5-12-6-10/h3-6,8,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFNDJSEBBCRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC2=CN=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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